molecular formula C17H25N3O3S B2631443 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide CAS No. 1189951-90-3

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide

Cat. No.: B2631443
CAS No.: 1189951-90-3
M. Wt: 351.47
InChI Key: GVHVJWBXLUCTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide is an organic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides These compounds are characterized by a benzothiadiazine ring system with two S=O bonds at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved through the reaction of appropriate aniline derivatives with sulfuryl chloride, followed by cyclization.

    Introduction of the Butanamide Moiety: The next step involves the introduction of the butanamide moiety. This can be accomplished through the reaction of the benzothiadiazine intermediate with a suitable butanoyl chloride derivative under basic conditions.

    N-Alkylation: The final step involves the N-alkylation of the amide nitrogen with pentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethyl-N-(3-methylbutyl)butanamide
  • 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-1-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-butanone

Uniqueness

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide is unique due to its specific structural features and functional groups. These features confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-3-4-7-10-18-17(21)12-13(2)11-16-19-14-8-5-6-9-15(14)24(22,23)20-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHVJWBXLUCTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.